2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[1-(4-pyridin-2-ylpiperazin-1-yl)ethylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14(18-19(24)15-6-2-3-7-16(15)20(18)25)22-10-12-23(13-11-22)17-8-4-5-9-21-17/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORLWUYVUNESLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 1H-indene-1,3(2H)-dione with 1-(pyridin-2-yl)piperazine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in the field of oncology. Research indicates that derivatives of indene-diones exhibit cytotoxic effects against various cancer cell lines. The incorporation of piperazine and pyridine moieties enhances the compound's ability to interact with biological targets associated with cancer proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar indene-dione derivatives exhibited selective cytotoxicity against breast cancer cells, suggesting that modifications to the structure could yield compounds with improved efficacy against specific cancer types .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyridinyl-piperazine derivatives. These compounds have shown activity against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anxiolytic and Antidepressant Effects
Piperazine derivatives are known for their neuropharmacological effects. The compound has been investigated for its potential to modulate neurotransmitter systems involved in anxiety and depression.
Case Study : A recent study explored the effects of similar piperazine-based compounds on serotonin receptors, indicating potential anxiolytic properties. The results suggest that these compounds could serve as leads in developing new antidepressants .
Building Blocks in Organic Synthesis
The unique structure of 2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized as a building block for synthesizing more complex molecules.
Data Table: Synthetic Transformations
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | Base-catalyzed | 85 |
| Cyclization | Acidic conditions | 70 |
| Reduction | Catalytic hydrogenation | 90 |
Mechanism of Action
The mechanism of action of 2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Push-Pull Chromophores with Aromatic Donors
- 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione (ID[1]): This compound substitutes the pyridinyl-piperazine group with a dimethylamino-phenyl donor. ID[1] exhibits near-planar geometry, enhancing conjugation and red-shifted absorption spectra compared to the target compound. Its shorter π-bridge (benzylidene) results in higher planarity (3.19° ring inclination) and stronger intramolecular charge transfer (ICT) .
- (E)-2-{3-[4-(Dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione (ID[2]): With a longer allylidene π-bridge, ID[2] shows reduced planarity (13.06° inclination) and weaker ICT, highlighting how bridge length impacts electronic properties .
Piperazine-Containing Analogues
- 2-({[2-(1-Piperazinyl)ethyl]amino}methylene)-1H-indene-1,3(2H)-dione: This analogue shares the piperazine moiety but replaces the pyridinyl group with an ethylamino linker. The structural variation reduces aromatic conjugation, likely diminishing its ICT efficiency compared to the target compound .
- Curcumin-Indanedione Hybrids : Compounds like 2-(4-(4-substituted piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-diones integrate piperazine with curcumin-derived fragments. These hybrids exhibit dual antioxidant and neuroprotective activities, suggesting the target compound’s piperazine group could be optimized for similar therapeutic roles .
Enzyme Inhibitors and Antioxidants
- 2-Arylidene-1-indandiones : Derivatives such as 2-benzylidene-1H-indene-1,3(2H)-dione (4) demonstrate antioxidant and enzyme inhibitory activities (e.g., acetylcholinesterase inhibition). Substitution with electron-rich groups (e.g., 4-methoxyphenyl) enhances activity, indicating the target compound’s pyridinyl-piperazine may offer similar enhancements .
- Hydrazono Derivatives: 2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione acts as a Cu²⁺ fluorescent sensor. The target compound lacks a hydrazone group but could be repurposed for metal sensing via its nitrogen-rich piperazine moiety .
Bioactive Indanediones in Assays
- 2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione : Exhibits 48.49% inhibitory effects in pollen tube assays, suggesting indanediones with bulky substituents disrupt cellular processes. The target compound’s piperazine group may confer distinct interactions in biological systems .
Biological Activity
2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indene-1,3-dione core linked to a pyridinyl-piperazine moiety. This unique combination is hypothesized to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are critical in mitigating oxidative stress-related diseases.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound exhibits broad-spectrum antimicrobial activity against various pathogens.
The biological activities of this compound are primarily mediated through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of key enzymes involved in cancer progression and inflammation, such as tyrosinase, which plays a role in melanin synthesis.
- Modulation of Signaling Pathways : The compound may affect several signaling pathways related to cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
Anticancer Studies
A series of in vitro studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Line Studies : In studies involving various cancer cell lines (e.g., breast cancer and leukemia), the compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| K562 (Leukemia) | 4.8 | Cell cycle arrest at G2/M phase |
Antioxidant Activity
The compound's antioxidant capacity was assessed using DPPH radical scavenging assays, yielding an IC50 value comparable to standard antioxidants like ascorbic acid.
Antimicrobial Studies
In antimicrobial assays, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical models:
- Study on Melanogenesis Inhibition : A study investigated the compound's ability to inhibit tyrosinase activity in melanoma cells. Results indicated a significant reduction in melanin production, suggesting potential use as a skin depigmenting agent.
- In Vivo Antitumor Efficacy : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Q & A
Q. What are the critical steps and reagents in synthesizing 2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the piperazine-pyridine core via nucleophilic substitution or coupling reactions.
- Step 2 : Condensation of the piperazine derivative with 1,3-indanedione using a dehydrating agent (e.g., acetic anhydride) to form the ethylidene linkage.
- Reagents : 1,3-indanedione, 4-(pyridin-2-yl)piperazine, and catalysts like p-toluenesulfonic acid (PTSA).
- Monitoring : Reaction progress is tracked via TLC or HPLC, with purification by column chromatography .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature : Maintain 60–80°C during condensation to avoid side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF or ethanol) for better solubility of intermediates.
- Catalyst : Optimize PTSA concentration (0.5–1.0 eq.) to enhance reaction kinetics .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Scenario : Discrepancies in proton splitting patterns may arise from tautomerism or solvent effects.
- Resolution :
Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
Compare experimental data with DFT-calculated chemical shifts.
Test in alternate solvents (e.g., DMSO vs. CDCl3) to assess conformational stability .
Q. What computational strategies are effective for predicting biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor structures (e.g., serotonin receptors) to model binding affinities.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can researchers address instability during in vitro bioactivity assays?
- Methodological Answer :
- Storage : Lyophilize the compound and store at -20°C under inert atmosphere.
- Buffer Compatibility : Test stability in PBS (pH 7.4) vs. cell culture media (e.g., DMEM + 10% FBS) using LC-MS to track degradation products .
Q. What theoretical frameworks guide mechanistic studies of its reactivity?
- Methodological Answer :
- Kinetic Analysis : Apply pseudo-first-order kinetics to condensation reactions.
- Transition State Modeling : Use Eyring equation to calculate activation parameters (ΔH‡, ΔS‡).
- Isotope Effects : Incorporate deuterated reagents to probe rate-determining steps .
Q. How to design assays for evaluating its potential neuropharmacological activity?
- Methodological Answer :
- In Vitro : Radioligand binding assays (e.g., 5-HT1A receptor displacement).
- In Vivo : Behavioral tests (e.g., forced swim test for antidepressant activity) with dose-response profiling.
- Controls : Include known agonists/antagonists (e.g., buspirone) and validate via knockout models .
Data Contradiction and Reproducibility
Q. How to reconcile discrepancies in reported synthetic yields across studies?
- Methodological Answer :
- Factors : Variability in reagent purity, solvent drying, or catalyst activity.
- Mitigation :
Standardize anhydrous conditions (e.g., molecular sieves).
Report detailed procedural metadata (e.g., stirring rate, cooling gradients).
Use orthogonal purity checks (e.g., elemental analysis) .
Q. What strategies validate the compound’s proposed mechanism of action in conflicting studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
